molecular formula C11H17N3O2 B8246072 Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate

Cat. No.: B8246072
M. Wt: 223.27 g/mol
InChI Key: NUIGEPXSRGNKQX-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is characterized by its pyridine ring substituted with an amino group, a methyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate typically involves the reaction of 5-amino-6-methylpyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-amino-6-methylpyridin-2-ylcarbamate
  • Tert-butyl 5-amino-6-ethylpyridin-3-ylcarbamate
  • Tert-butyl 5-amino-6-methylpyridin-4-ylcarbamate

Uniqueness

Tert-butyl 5-amino-6-methylpyridin-3-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot .

Properties

IUPAC Name

tert-butyl N-(5-amino-6-methylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIGEPXSRGNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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